Cas no 3698-32-6 (3-(4-Ethoxyphenyl)-1-propene)

3-(4-Ethoxyphenyl)-1-propene 化学的及び物理的性質
名前と識別子
-
- 3-(4-Ethoxyphenyl)-1-propene
- 1-Allyl-4-ethoxybenzene
- 4-Allylphenyl ethyl ether
- benzene, 1-ethoxy-4-(2-propen-1-yl)-
- LogP
- MFCD09801155
- DTXSID00641215
- SCHEMBL627031
- AKOS006327966
- DB-203743
- 3-(4-ETHOXYLPHENYL)-1-PROPENE
- 1-ethoxy-4-prop-2-enylbenzene
- CS-0363917
- 3698-32-6
- 1-Ethoxy-4-(prop-2-en-1-yl)benzene
-
- MDL: MFCD09801155
- インチ: InChI=1S/C11H14O/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3
- InChIKey: CTUBIVNNIWIXNB-UHFFFAOYSA-N
- ほほえんだ: C=CCC1=CC=C(C=C1)OCC
計算された属性
- せいみつぶんしりょう: 162.10452
- どういたいしつりょう: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 0.93
- ふってん: 230.3°C at 760 mmHg
- フラッシュポイント: 85.1°C
- 屈折率: 1.502
- PSA: 9.23
- LogP: 2.81380
3-(4-Ethoxyphenyl)-1-propene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB360316-5 g |
3-(4-Ethoxyphenyl)-1-propene; 97% |
3698-32-6 | 5g |
€955.20 | 2023-06-20 | ||
TRC | E065930-500mg |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 500mg |
$ 425.00 | 2022-06-05 | ||
abcr | AB360316-1 g |
3-(4-Ethoxyphenyl)-1-propene; 97% |
3698-32-6 | 1g |
€364.80 | 2023-06-20 | ||
abcr | AB360316-5g |
3-(4-Ethoxyphenyl)-1-propene, 97%; . |
3698-32-6 | 97% | 5g |
€1777.70 | 2025-02-21 | |
A2B Chem LLC | AF71503-5g |
1-Allyl-4-Ethoxybenzene |
3698-32-6 | 97% | 5g |
$1184.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434587-1g |
1-Allyl-4-ethoxybenzene |
3698-32-6 | 95+% | 1g |
¥1881.00 | 2024-05-16 | |
abcr | AB360316-1g |
3-(4-Ethoxyphenyl)-1-propene, 97%; . |
3698-32-6 | 97% | 1g |
€545.70 | 2025-02-21 | |
TRC | E065930-250mg |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 250mg |
$ 255.00 | 2022-06-05 | ||
Fluorochem | 200363-1g |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 97% | 1g |
£237.00 | 2022-03-01 | |
Fluorochem | 200363-25g |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 97% | 25g |
£1932.00 | 2022-03-01 |
3-(4-Ethoxyphenyl)-1-propene 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-(4-Ethoxyphenyl)-1-propeneに関する追加情報
Chemical Profile of 3-(4-Ethoxyphenyl)-1-propene (CAS No. 3698-32-6)
3-(4-Ethoxyphenyl)-1-propene, identified by the Chemical Abstracts Service Number (CAS No.) 3698-32-6, is a significant organic compound with a molecular structure that combines aromatic and alkenic functional groups. This compound belongs to the class of ethylphenyl derivatives, characterized by its ethoxy-substituted benzene ring linked to a propenyl side chain. The presence of both electron-donating and withdrawing groups in its structure makes it a versatile intermediate in synthetic chemistry, particularly in the pharmaceutical and specialty chemical industries.
The molecular formula of 3-(4-Ethoxyphenyl)-1-propene is C₁₀H₁₂O, reflecting its composition of ten carbon atoms, twelve hydrogen atoms, and one oxygen atom. The compound exhibits a dual reactivity profile due to the conjugation between the aromatic ring and the alkenic double bond. This conjugation influences its electronic properties, making it useful in various chemical transformations such as electrophilic aromatic substitution, addition reactions, and polymerization processes.
In recent years, 3-(4-Ethoxyphenyl)-1-propene has garnered attention in the field of medicinal chemistry for its potential applications as a building block in drug synthesis. Its structural features allow for modifications that can enhance bioavailability and metabolic stability, critical factors in pharmaceutical development. Researchers have explored its utility in constructing heterocyclic frameworks, which are prevalent in many bioactive molecules. The ethoxy group provides a site for further functionalization, enabling the creation of more complex pharmacophores.
One of the most promising areas of research involving 3-(4-Ethoxyphenyl)-1-propene is its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its effectiveness in generating compounds with anti-inflammatory and antioxidant properties. The aromatic ring can be further modified to introduce additional pharmacological targets, such as kinase inhibition or receptor binding sites. This adaptability makes it a valuable asset in drug discovery pipelines.
The chemical reactivity of 3-(4-Ethoxyphenyl)-1-propene also lends itself to industrial applications beyond pharmaceuticals. It serves as an intermediate in the production of dyes, fragrances, and polymers. The compound's ability to undergo polymerization reactions allows for the creation of high-performance materials with tailored properties. These materials may find applications in coatings, adhesives, or even advanced composites that require specific mechanical or thermal characteristics.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-(4-Ethoxyphenyl)-1-propene. Catalytic processes have been developed to streamline its conversion into more complex derivatives with higher yields and selectivity. These improvements are particularly important for large-scale production where efficiency and cost-effectiveness are paramount. Additionally, green chemistry principles have guided efforts to minimize waste and reduce hazardous byproducts during its synthesis.
In academic research, 3-(4-Ethoxyphenyl)-1-propene has been employed to study reaction mechanisms and develop new catalytic systems. Its role as a model compound has contributed to our understanding of electronic effects and steric influences on reaction outcomes. Such knowledge is crucial for designing more efficient synthetic routes and improving existing industrial processes. The compound's well-documented properties make it an ideal candidate for educational purposes as well.
The safety profile of 3-(4-Ethoxyphenyl)-1-propene is another area that has been extensively studied. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation or unwanted reactions. Exposure should be minimized through the use of appropriate personal protective equipment (PPE), including gloves and safety goggles.
Future research directions for 3-(4-Ethoxyphenyl)-1-propene may explore its potential in sustainable chemistry initiatives. Efforts could focus on developing biodegradable derivatives or using renewable feedstocks for its synthesis. Such innovations would align with global trends toward environmentally responsible chemical manufacturing practices. The versatility of this compound ensures that it will remain a relevant topic in both academic and industrial settings for years to come.
3698-32-6 (3-(4-Ethoxyphenyl)-1-propene) 関連製品
- 140-67-0(Estragole)
- 1306606-05-2(2-Pyridineethanamine, β-(2-phenylpropyl)-)
- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)
- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)
- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)
- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
